molecular formula C14H26N2O4 B7916845 [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916845
M. Wt: 286.37 g/mol
InChI Key: PPQQLTBMVQSZJD-NSHDSACASA-N
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Description

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The piperidine ring is then introduced through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-propionic acid
  • [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-butyric acid

Uniqueness

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc group provides stability and selectivity in synthetic applications, while the piperidine ring offers potential interactions with biological targets .

Properties

IUPAC Name

2-[(3S)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-7-6-8-15(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQLTBMVQSZJD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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